molecular formula C12H14FNO2 B14903087 4-Fluoro-N-(tetrahydro-2h-pyran-4-yl)benzamide

4-Fluoro-N-(tetrahydro-2h-pyran-4-yl)benzamide

Cat. No.: B14903087
M. Wt: 223.24 g/mol
InChI Key: CWEDFHCGAXYXOT-UHFFFAOYSA-N
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Description

4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol This compound features a benzamide core substituted with a fluoro group and a tetrahydro-2H-pyran-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The tetrahydro-2H-pyran-4-yl moiety contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the tetrahydro-2H-pyran-4-yl moiety provides additional stability and solubility compared to similar compounds .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

4-fluoro-N-(oxan-4-yl)benzamide

InChI

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8H2,(H,14,15)

InChI Key

CWEDFHCGAXYXOT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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